molecular formula C13H10ClNO2 B1312597 Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)- CAS No. 122601-82-5

Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-

Cat. No. B1312597
CAS RN: 122601-82-5
M. Wt: 247.67 g/mol
InChI Key: BQYQMYYGQDVIKS-UHFFFAOYSA-N
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Description

Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-, is an organic compound with a molecular formula of C13H10ClNO2. It is a white crystalline solid that is soluble in methanol, ethanol, and acetonitrile. Methanone has been studied for its various uses in organic synthesis, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound's crystal and molecular structure has been extensively studied. For instance, Lakshminarayana et al. (2009) synthesized and characterized the structure of a similar compound spectroscopically and through X-ray diffraction (XRD) studies. They found that it crystallizes in the monoclinic space group with specific cell parameters, exhibiting intermolecular hydrogen bonds of the type C-H···O (Lakshminarayana et al., 2009).

Docking Analysis and Hirshfeld Surface Analysis

The compound's docking analysis and Hirshfeld surface analysis have been executed, showing how its structure interacts with certain proteins. For example, a study by Lakshminarayana et al. (2018) on a similar compound revealed that it crystallizes in the monoclinic space group and showed how the docking analysis of the compound is executed with anti-cancer target protein. Additionally, they performed Hirshfeld surface computational analysis, detailing the major intercontacts contributing to the compound's surface (Lakshminarayana et al., 2018).

Isomorphism and Disorder in Structures

The compound's isomorphism and the effects of disorder in its structures have also been observed. Swamy et al. (2013) found that two isomorphous structures obey the chlorine-methyl (Cl-Me) exchange rule, showing extensive disorder that affects the quality of the structure description. They also noted that such disorder might complicate the automatic detection of isomorphism in data-mining procedures (Swamy et al., 2013).

Application in Imaging and Radiochemical Synthesis

The compound has applications in imaging and radiochemical synthesis. Wang et al. (2017) synthesized a variant of the compound and demonstrated its use as a potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, showing high radiochemical yield and purity (Wang et al., 2017).

Antimicrobial Activity

Additionally, the compound's derivatives have been synthesized and shown to possess interesting antimicrobial activity. Chaudhari (2012) demonstrated the synthesis of a derivative from a mixture of specific compounds, which was then evaluated for its antimicrobial activity using the cup plate method, with some derivatives showing notable activity (Chaudhari, 2012).

properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-17-11-5-2-9(3-6-11)13(16)10-4-7-12(14)15-8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYQMYYGQDVIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465145
Record name Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-

CAS RN

122601-82-5
Record name Methanone, (6-chloro-3-pyridinyl)(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-chloronicotinonitrile (1.39 g, 10 mmol) in 100 mL of THF was added (4-methoxyphenyl)magnesium bromide (15 mmol) dropwise at 0° C. The mixture was then stirred at 0° C. for 1 h. and then 50 mL sat. NH4Cl solution was added. The mixture was extracted with ethyl acetate and the organic layer was washed with brine, dried over Na2SO4, filtered, concentrated, and purified by flash chromatography to give the product (1.24 g, 50% yield).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
50%

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